Tirabrutinib
Vue d'ensemble
Description
Ce composé a montré un potentiel significatif dans le traitement de diverses malignités des cellules B, notamment la leucémie lymphoïde chronique, le lymphome à cellules du manteau et la macroglobulinémie de Waldenström . ONO-4059 agit en inhibant la BTK, une enzyme cruciale dans la voie de signalisation du récepteur des cellules B, qui joue un rôle vital dans le développement et la fonction des cellules B .
Applications De Recherche Scientifique
ONO-4059 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of BTK in various signaling pathways . In biology, ONO-4059 is used to investigate the mechanisms of B-cell development and function . In medicine, it has shown significant promise in the treatment of B-cell malignancies, with several clinical trials demonstrating its efficacy and safety . In industry, ONO-4059 is used in the development of new therapeutic agents targeting BTK .
Mécanisme D'action
Target of Action
Tirabrutinib is a highly selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It plays a crucial role in the development and functioning of B cells, a type of white blood cell that is vital for the immune response .
Mode of Action
This compound works by binding to BTK and inhibiting its activity . This inhibition blocks the transmission of cell survival signals within the B cells, leading to cell death . It has been observed that this compound selectively affects B cells .
Biochemical Pathways
This compound’s action on BTK affects several downstream signaling pathways. Phosphoproteomic analysis revealed the downregulation of ERK and AKT pathways in TMD8 cells . These pathways are involved in cell growth, survival, and differentiation. By inhibiting these pathways, this compound can exert an anti-tumor effect .
Pharmacokinetics
The safety, tolerability, efficacy, and pharmacokinetics of this compound have been evaluated in clinical trials . Patients with relapsed/refractory primary central nervous system lymphoma (PCNSL) received this compound once daily in these studies .
Result of Action
This compound has shown favorable efficacy in patients with relapsed/refractory PCNSL . It inhibited the growth of tumor cells in correlation with the inhibition of BTK autophosphorylation . In the TMD8 subcutaneous xenograft model, this compound showed a dose-dependent anti-tumor effect . Transcriptomic analysis indicated that IRF4 gene expression signatures had decreased in the this compound groups .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the patient’s cells can affect the drug’s efficacy . .
Analyse Biochimique
Biochemical Properties
Tirabrutinib plays a crucial role in biochemical reactions by inhibiting Bruton’s tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. This inhibition disrupts the signaling cascade, leading to the suppression of B-cell proliferation and survival. This compound interacts with various biomolecules, including enzymes and proteins such as NF-κB, AKT, and ERK. These interactions result in the downregulation of these signaling pathways, contributing to its anti-tumor effects .
Cellular Effects
This compound exerts significant effects on various cell types, particularly B-cells. It inhibits B-cell receptor signaling, leading to reduced cell proliferation and increased apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound downregulates the expression of IRF4 gene signatures and inhibits the phosphorylation of ERK and AKT pathways in B-cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, thereby inhibiting its activity. This binding prevents the phosphorylation of downstream signaling proteins, such as NF-κB, AKT, and ERK, leading to the suppression of B-cell receptor signaling. Additionally, this compound influences gene expression by downregulating IRF4 gene signatures .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown a dose-dependent anti-tumor effect, with higher doses leading to greater inhibition of tumor growth. At high doses, this compound may cause toxic or adverse effects, such as neutropenia and lymphopenia. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily undergoing metabolism via the CYP3A-mediated pathway. This metabolism affects the compound’s bioavailability and efficacy. Additionally, this compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, such as lymphoid organs. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of this compound .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Bruton’s tyrosine kinase. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its therapeutic effects .
Méthodes De Préparation
La synthèse de l'ONO-4059 implique plusieurs étapes clés, notamment la formation de la structure principale et l'introduction de groupes fonctionnels nécessaires à son activité. La voie de synthèse commence généralement par la préparation d'un intermédiaire clé, qui est ensuite soumis à diverses réactions chimiques pour former le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour garantir un rendement et une pureté élevés . Les méthodes de production industrielle de l'ONO-4059 sont conçues pour être évolutives et rentables, garantissant que le composé peut être produit en grandes quantités pour répondre à la demande clinique .
Analyse Des Réactions Chimiques
L'ONO-4059 subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'ONO-4059 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité du composé .
Applications de recherche scientifique
L'ONO-4059 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un composé outil pour étudier le rôle de la BTK dans diverses voies de signalisation . En biologie, l'ONO-4059 est utilisé pour étudier les mécanismes du développement et de la fonction des cellules B . En médecine, il a montré un potentiel significatif dans le traitement des malignités des cellules B, avec plusieurs essais cliniques démontrant son efficacité et sa sécurité . Dans l'industrie, l'ONO-4059 est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la BTK .
Mécanisme d'action
L'ONO-4059 exerce ses effets en inhibant sélectivement la BTK, une enzyme clé dans la voie de signalisation du récepteur des cellules B . En se liant au site actif de la BTK, l'ONO-4059 empêche la phosphorylation des molécules de signalisation en aval, inhibant ainsi l'activation et la prolifération des cellules B . Ce mécanisme d'action rend l'ONO-4059 particulièrement efficace dans le traitement des malignités des cellules B, où la signalisation aberrante du récepteur des cellules B est une caractéristique commune .
Comparaison Avec Des Composés Similaires
L'ONO-4059 est souvent comparé à d'autres inhibiteurs de la BTK, tels que l'ibrutinib et l'acalabrutinib . Bien que tous ces composés ciblent la BTK, l'ONO-4059 est unique par sa haute sélectivité et sa puissance . Contrairement à l'ibrutinib, qui a été associé à des effets hors cible et à des événements indésirables, l'ONO-4059 présente un profil de sécurité plus favorable . Des composés similaires comprennent l'ibrutinib, l'acalabrutinib et le zanubrutinib, chacun ayant ses propres propriétés uniques et ses applications cliniques .
Activité Biologique
Tirabrutinib is a second-generation Bruton’s tyrosine kinase (BTK) inhibitor, primarily developed for the treatment of various B-cell malignancies. Its biological activity has been extensively studied, demonstrating significant therapeutic potential, particularly in conditions such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and Waldenström's macroglobulinemia (WM). This article summarizes key findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and safety profile.
This compound exhibits its anti-tumor effects through selective inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. This inhibition leads to the modulation of several downstream signaling proteins:
- NF-κB : Involved in cell survival and proliferation.
- AKT : Plays a role in cell growth and metabolism.
- ERK : Associated with cell division and differentiation.
Key Findings from Research Studies
-
Selectivity and Efficacy :
- This compound demonstrated a highly selective kinase profile compared to ibrutinib, showing reduced off-target effects and improved safety .
- In vitro studies indicated that this compound inhibited cell growth in ABC-DLBCL cell lines (e.g., TMD8 and U-2932) with an IC50 value of approximately 3.59 nmol/L .
- Phosphoproteomic Analysis :
- In Vivo Efficacy :
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials, demonstrating promising results:
Phase II Study in Waldenström's Macroglobulinemia
- Study Design : A multicenter, open-label trial involving treatment-naïve and relapsed/refractory patients.
- Results :
Long-term Follow-up Studies
- A three-year follow-up analysis indicated sustained efficacy with deep responses in a subset of patients with primary central nervous system lymphoma (PCNSL) .
- Overall response rates remained favorable, reinforcing the long-term clinical benefits of this compound .
Safety Profile
The safety profile of this compound has been characterized by manageable adverse events predominantly classified as grade 1 or 2:
Adverse Event | Frequency (%) |
---|---|
Rash | 44.4 |
Neutropenia | 25.9 |
Leukopenia | 22.2 |
Grade ≥3 AEs | 11.1 |
No significant cardiovascular events were associated with this compound, differentiating it from other BTK inhibitors like ibrutinib which have been linked to atrial fibrillation .
Propriétés
IUPAC Name |
6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLPXCPMNSRAM-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351636-18-4 | |
Record name | Tirabrutinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirabrutinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of Tirabrutinib?
A1: this compound selectively and irreversibly binds to Bruton's tyrosine kinase (BTK) [, , , , , ].
Q2: How does this compound interact with BTK?
A2: this compound forms a covalent bond with the Cys481 residue located within the BTK kinase domain, leading to irreversible inhibition of its activity [, , ].
Q3: What are the downstream consequences of BTK inhibition by this compound?
A3: this compound disrupts B-cell receptor (BCR) signaling, a crucial pathway for B-cell survival, proliferation, and differentiation. This disruption leads to the inhibition of downstream signaling molecules, including NF-κB, AKT, and ERK, ultimately impacting the survival and proliferation of malignant B-cells [, , , , ].
Q4: What types of B-cell malignancies have shown sensitivity to this compound in preclinical studies?
A4: In vitro and in vivo studies have demonstrated this compound's efficacy against various B-cell malignancies, including Waldenström macroglobulinemia (WM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) [, , , , , ].
Q5: Has this compound shown activity in preclinical models of autoimmune diseases?
A5: Yes, this compound demonstrated efficacy in a mouse model of collagen-induced arthritis (CIA), suppressing osteoclastogenesis and inflammation []. Furthermore, promising results were observed in a murine lupus model, where this compound treatment inhibited autoantibody production and improved survival [].
Q6: What clinical trials have been conducted with this compound?
A6: this compound has been investigated in several clinical trials, including phase I/II studies in patients with relapsed or refractory primary central nervous system lymphoma (PCNSL) and WM, demonstrating promising efficacy and a manageable safety profile [, , , , , , , ].
Q7: What is the regulatory approval status of this compound?
A7: this compound has received approval in Japan for the treatment of relapsed or refractory PCNSL and WM [, ].
Q8: What are the common adverse events associated with this compound?
A8: Commonly reported adverse events include rash, neutropenia, leukopenia, and gastrointestinal symptoms [, , , ]. In some cases, skin-related disorders, such as erythema multiforme and toxic epidermal necrolysis, have been reported, emphasizing the need for careful monitoring during treatment [, , ].
Q9: Have any resistance mechanisms to this compound been identified?
A9: While this compound demonstrates promising activity, the development of acquired resistance remains a concern. Mutations in BTK, such as the C481S mutation, can confer resistance to covalent BTK inhibitors, including this compound []. Additionally, alterations in downstream signaling pathways could contribute to resistance [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.